Fmoc-gamma-L-leucine
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Overview
Description
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid is a compound commonly used in peptide synthesis. It is a derivative of amino acids, specifically designed to protect the amino group during peptide bond formation. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a popular protecting group in organic synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the Fmoc-protected amino acid azide . This compound is isolated as a crystalline solid, stable at room temperature, and has a long shelf-life .
Industrial Production Methods
In industrial settings, the production of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and stability of the final product. The use of automated synthesizers and high-throughput techniques allows for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc group, revealing the free amino group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Piperidine is often used to remove the Fmoc group under mild conditions.
Substitution: Various nucleophiles can be used to substitute the Fmoc group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and substituted amino acid derivatives.
Scientific Research Applications
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of protein structure and function.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and materials.
Mechanism of Action
The primary mechanism of action of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid
Uniqueness
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methylheptanoic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it particularly useful in peptide synthesis, where precise control over the protection and deprotection of amino groups is essential.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methylheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-15(2)13-16(11-12-22(25)26)24-23(27)28-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21H,11-14H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJHCXJPZXRVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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